molecular formula C6H7N3O4 B1599010 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 880345-50-6

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B1599010
CAS No.: 880345-50-6
M. Wt: 185.14 g/mol
InChI Key: HMFPMGBWSFUHEN-UHFFFAOYSA-N
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Description

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: is a chemical compound with the molecular formula C6H7N3O4 . It is a nitro-substituted derivative of imidazo[2,1-b][1,3]oxazine, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

It’s known that this compound is an intermediate in the synthesis of (s)-pa 824 , a novel anti-tuberculosis drug. Therefore, it’s plausible that it may interact with similar targets as (S)-PA 824.

Biochemical Pathways

Given its role as an intermediate in the synthesis of (s)-pa 824 , it’s plausible that it may affect similar pathways as (S)-PA 824.

Pharmacokinetics

It’s known that the compound has a molecular weight of 18514 , which may influence its bioavailability.

Result of Action

Given its role as an intermediate in the synthesis of (s)-pa 824 , it’s plausible that it may have similar effects as (S)-PA 824.

Action Environment

It’s known that the compound has a predicted boiling point of 4462±550 °C , and it’s recommended to be stored at 2-8°C . These factors may influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves the nitration of its precursor, 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol . The nitration reaction is usually carried out using a nitrating agent such as nitric acid or sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of This compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of 2-amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol .

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the nitro group or other positions on the ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: : Typical reducing agents include tin chloride and iron powder in acidic conditions.

  • Substitution: : Nucleophiles such as ammonia or alkyl halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitroso or nitrate derivatives.

  • Reduction: : Formation of 2-amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol .

  • Substitution: : Formation of N-substituted or C-substituted derivatives.

Scientific Research Applications

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound can be used as a probe to study biological systems and molecular interactions.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: can be compared with other similar compounds, such as imidazo[2,1-b][1,3]oxazine derivatives and nitro-substituted heterocycles . Its uniqueness lies in the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs.

List of Similar Compounds

  • Imidazo[2,1-b][1,3]oxazine

  • 2-amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

  • Nitro-substituted heterocycles

Properties

IUPAC Name

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415053
Record name 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880345-50-6
Record name 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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